Selamectin

Übersicht

Beschreibung

Selamectin ist ein halbsynthetisches makrozyklisches Lakton, das zur Klasse der Avermectine gehört. Es wird in der Veterinärmedizin, insbesondere bei Hunden und Katzen, häufig als topisches Parasitizid und Anthelmintikum eingesetzt. This compound ist wirksam gegen eine Vielzahl von inneren und äußeren Parasiten, darunter Herzwürmer, Flöhe, Ohrmilben, Sarkoptes-Räude und bestimmte Arten von Zecken bei Hunden sowie Hakenwürmer und Spulwürmer bei Katzen .

Wissenschaftliche Forschungsanwendungen

Selamectin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.

Biology: Investigated for its effects on various parasites and its potential as a broad-spectrum antiparasitic agent.

Medicine: Studied for its efficacy in treating parasitic infections in animals, including heartworms, fleas, and mites.

Industry: Used in the development of veterinary pharmaceuticals and topical treatments for pets .

Wirkmechanismus

Target of Action

Selamectin primarily targets glutamate-gated chloride channels in parasites . These channels play a crucial role in the regulation of the nervous system in parasites .

Mode of Action

This compound disables parasites by activating these glutamate-gated chloride channels at muscle synapses . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells . This influx of chloride ions causes neuromuscular paralysis , impaired muscular contraction, and eventually leads to the death of the parasite .

Biochemical Pathways

It is known that the drug’s action on the glutamate-gated chloride channels leads to an influx of chloride ions into nerve and muscle cells, resulting in neurotoxicity .

Pharmacokinetics

This compound is rapidly absorbed transdermally and is rapidly eliminated in animals . The mean terminal half-life and maximum plasma concentrations of this compound were 0.93 days and 91.7 ng/mL, respectively, for animals in the 10 mg/kg group, and 0.97 days and 304.2 ng/mL, respectively, for animals in the 20 mg/kg group . Most this compound is excreted through feces and only a small amount through urine, mostly in the form of the parent molecule .

Result of Action

The result of this compound’s action is the effective treatment and prevention of infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevention of heartworms, fleas, ear mites, hookworms, and roundworms in cats .

Biochemische Analyse

Biochemical Properties

Selamectin acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates . It blocks the transmission of neuronal signals of the parasites, which are paralyzed and expelled out of the body, or they starve . It also affects the reproduction of some parasites by diminishing oviposition or inducing an abnormal oogenesis .

Cellular Effects

This compound exerts its effects by activating glutamate-gated chloride channels at muscle synapses . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells and causing neuromuscular paralysis, impaired muscular contraction, and eventual death . This leads to the paralysis and death of parasites .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of glutamate-gated chloride channels at muscle synapses . This activation allows chloride ions to enter the nerve cells without desensitization, leading to neuromuscular paralysis, impaired muscular contraction, and eventual death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the efficacy of this compound against flea populations in rabbits decreased over time . On day 2, the efficacy was 91.3% and 97.1% for the 10 and 20 mg/kg treatment groups, respectively, but by day 9, these values decreased to 37.7% and 74.2%, respectively .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in one study, ivermectin-sensitive Collies treated orally with this compound at 15 mg/kg showed no adverse drug reactions excepting ataxia (uncoordinated movements) in one animal . In another study, 3 topical monthly treatments at 1x, 3x, and 5x the therapeutic dose (6 mg/kg) caused no adverse drug reactions excepting sporadic and transitory salivation (drooling) .

Metabolic Pathways

Specific information on the metabolic pathways that this compound is involved in is currently limited. It is known that this compound is structurally related to ivermectin and milbemycin , which suggests that it may share similar metabolic pathways with these compounds.

Transport and Distribution

This compound is absorbed into the body through the skin and hair follicles . It travels through the bloodstream, intestines, and sebaceous glands . Parasites ingest the drug when they feed on the animal’s blood or secretions .

Subcellular Localization

Given its mode of action, it can be inferred that this compound likely interacts with subcellular components such as nerve and muscle cells of invertebrates .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Selamectin wird aus Doramectin, einem anderen Avermectin-Derivat, synthetisiert. Die Synthese umfasst mehrere wichtige Schritte:

Hydrierung: Doramectin wird unter Verwendung von Wilkinsons Katalysator hydriert, um bestimmte Doppelbindungen zu reduzieren.

Entzuckerung: Die Zuckerkomponente wird unter Verwendung von Schwefelsäure entfernt.

Oxidation: Die Verbindung wird in Gegenwart von Mangandioxid oxidiert.

Oximierung: Der letzte Schritt beinhaltet die Oximierung unter Verwendung von Hydroxylaminhydrochlorid in wasserfreiem Pyridin

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt dem gleichen Syntheseweg, ist aber für die Großproduktion optimiert. Das Verfahren ist so konzipiert, dass es effizient, kostengünstig und umweltfreundlich ist, mit hohen Ausbeuten und minimaler Umweltverschmutzung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Selamectin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Mangandioxid wird häufig als Oxidationsmittel verwendet.

Reduktion: Wasserstoffgas in Gegenwart von Wilkinsons Katalysator.

Oximierung: Hydroxylaminhydrochlorid in wasserfreiem Pyridin

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, ein hochwirksames Parasitizid und Anthelmintikum .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung von makrozyklischen Laktonen und deren Derivaten verwendet.

Biologie: Untersucht auf seine Wirkung auf verschiedene Parasiten und sein Potenzial als Breitband-Antiparasitikum.

Medizin: Untersucht auf seine Wirksamkeit bei der Behandlung von parasitären Infektionen bei Tieren, einschließlich Herzwürmern, Flöhen und Milben.

Industrie: Wird bei der Entwicklung von Veterinärpharmazeutika und topischen Behandlungen für Haustiere verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Glutamat-gesteuerte Chloridkanäle an Muskel-Synapsen in Parasiten aktiviert. Diese Aktivierung ermöglicht den Einstrom von Chloridionen in die Nervenzellen, was zu einer neuromuskulären Lähmung, einer gestörten Muskelkontraktion und schließlich zum Tod des Parasiten führt. This compound wird durch die Haut und Haarfollikel resorbiert, gelangt über den Blutkreislauf, den Darm und die Talgdrüsen in den Körper und wird von Parasiten aufgenommen, wenn sie sich vom Blut oder den Sekreten des Tieres ernähren .

Vergleich Mit ähnlichen Verbindungen

Selamectin ist strukturell mit anderen Avermectinen wie Ivermectin und Doramectin verwandt. Hier sind einige wichtige Vergleiche:

Ivermectin: Sowohl Ivermectin als auch this compound sind wirksam gegen eine Vielzahl von Parasiten, aber Ivermectin wird häufiger in der Humanmedizin eingesetzt, während this compound hauptsächlich in der Veterinärmedizin eingesetzt wird

Doramectin: Doramectin ähnelt this compound in seiner Struktur und Wirkungsweise, wird aber häufiger im Nutztierbereich als bei Haustieren eingesetzt

Selamectins einzigartige strukturelle Modifikationen, wie z. B. das Vorhandensein einer Oximgruppe, tragen zu seiner spezifischen Wirksamkeit und seinem Sicherheitsprofil bei Haustieren bei .

Eigenschaften

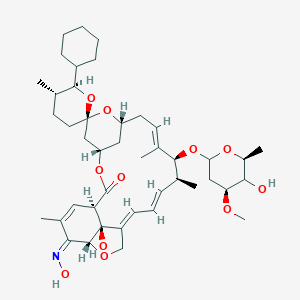

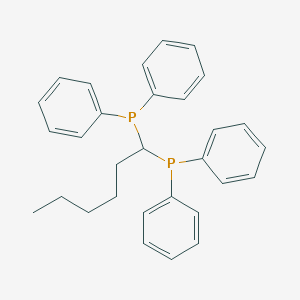

IUPAC Name |

6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJYYKSVHJGXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165108-07-6, 220119-17-5 | |

| Record name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl)-5-demethoxy-25- de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-Avermectin A1a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Selamectin?

A1: this compound, a semi-synthetic avermectin, acts by disrupting chloride channel function in invertebrates. [, , ] It binds to glutamate-gated chloride channels, which are particularly abundant in invertebrate nerve and muscle cells. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite. [, ]

Q2: Is this compound effective against both internal and external parasites?

A2: Yes, this compound is effective against both endoparasites (internal parasites) and ectoparasites (external parasites). It controls a wide range of parasites, including fleas, flea eggs, ticks, heartworms, ear mites (Otodectes cynotis), and sarcoptic mange. [, , , , , ]

Q3: Does this compound target the same channels in mammals as it does in parasites?

A3: this compound does bind to certain chloride channels in mammals, but with much lower affinity than to those found in invertebrates. [, ] This difference in binding affinity contributes to its favorable safety profile in mammals.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C48H72O14Cl2, and its molecular weight is 959.99 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is commonly employed for the detection and quantification of this compound. [, , ] Additionally, mass spectrometry (MS) can be utilized for precise identification and quantification. [, ]

Q6: How is this compound absorbed and distributed in the body?

A7: this compound is readily absorbed transdermally (through the skin) following topical administration. [, , ] It distributes widely throughout the body, reaching therapeutic levels in various tissues, including the skin, blood, and internal organs. [, , , ]

Q7: How is this compound metabolized and excreted?

A8: this compound is primarily metabolized in the liver, and its metabolites are mainly excreted in the feces. [] Species-related differences in metabolism and excretion contribute to the variations observed in its pharmacokinetic profile between different animals. []

Q8: Has this compound demonstrated efficacy against naturally acquired parasite infections?

A10: Yes, numerous studies have shown the effectiveness of this compound in treating a variety of naturally acquired parasite infections in animals, including sarcoptic mange, ear mites, cheyletiellosis, and sucking lice. [, , , , , , ]

Q9: Are there any specific safety concerns associated with the use of this compound in certain animal populations?

A14: While generally safe, caution should be exercised when using this compound in pregnant or lactating animals, as well as in animals with known hypersensitivity to macrocyclic lactones. [, , , ] Always consult with a veterinarian before administering any medication to animals.

Q10: What is the rationale behind the topical application of this compound?

A15: Topical application of this compound allows for sustained release and absorption through the skin, providing prolonged systemic exposure and ensuring effective parasite control. [, , ] This route of administration also minimizes systemic side effects compared to oral or injectable formulations.

Q11: Are there any established biomarkers for monitoring the efficacy of this compound treatment?

A16: Currently, there are no established specific biomarkers for monitoring this compound efficacy. Treatment success is primarily evaluated by clinical improvement, resolution of symptoms, and the absence of parasites upon microscopic examination. [, , , , , , ]

Q12: Are there alternative medications available for treating parasite infections in animals?

A18: Yes, several alternative medications are available for treating parasite infections in animals, including other macrocyclic lactones (ivermectin, moxidectin), as well as compounds belonging to different drug classes (fipronil, imidacloprid, permethrin). [, , , , ] The choice of medication depends on the specific parasite, the animal species, and individual patient factors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B66199.png)